molecular formula C58H112N4O11 B069093 Calcium ionophore V CAS No. 160563-01-9

Calcium ionophore V

Cat. No.: B069093
CAS No.: 160563-01-9
M. Wt: 1041.5 g/mol
InChI Key: LKKJODPUVIMZGC-UHFFFAOYSA-N
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Description

Norspermidine is a polyamine with the chemical formula

C6H17N3C_6H_{17}N_3C6​H17​N3​

. It is structurally similar to the more common spermidine but has distinct properties and applications. Norspermidine is naturally found in some species of plants, bacteria, and algae, but it is not known to exist in humans . This compound is being researched for its potential use in cancer treatment and other medical applications .

Mechanism of Action

Target of Action

Calcium Ionophore V, also known as A23187, primarily targets the calcium ions (Ca2+) in cells . Calcium is a crucial factor in regulating the biological behavior of cells . The ionophore forms a stable complex with Ca2+ and can pass through the cell membrane at will, effectively increasing intracellular Ca2+ levels .

Mode of Action

This compound operates by facilitating the transport of Ca2+ across the plasma membrane . It releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . This increase in intracellular Ca2+ levels can activate various Ca2+ dependent protein kinases, causing downstream protein phosphorylation and changing cell activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . This pathway is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis . By increasing intracellular Ca2+ levels, the ionophore can influence these processes. For instance, it has been reported that this compound can activate oocytes and obtain normal embryos .

Pharmacokinetics

Given its role in increasing intracellular ca2+ levels, it can be inferred that the ionophore must be able to penetrate cell membranes effectively .

Result of Action

The primary result of this compound’s action is the activation of cells, particularly oocytes . It has been reported that a certain proportion of high-quality blastocysts with normal karyotype could be obtained after this compound rescue activation of unfertilized oocytes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in clinical practice, direct activation with this compound after Intracytoplasmic Sperm Injection (ICSI) was found to be more effective than rescue activation the next day . .

Biochemical Analysis

Biochemical Properties

Calcium Ionophore V plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it promotes the activation of protein kinase C (PKC) and other Ca2+ dependent protein kinases, causing downstream protein phosphorylation and changing cell activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of intracytoplasmic sperm injection (ICSI) cycles, this compound can activate oocytes and obtain normal embryos .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form a stable complex with Ca2+ and transport these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, which in turn activates various Ca2+ dependent protein kinases, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to play a significant role in cellular function. It has been reported that a certain proportion of high-quality blastocysts with normal karyotype could be obtained after this compound rescue activation of unfertilized oocytes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It forms a stable complex with Ca2+ and can transport these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, influencing the localization or accumulation of this compound within the cell .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it forms a stable complex with Ca2+ and transports these ions across the cell membrane . This process effectively increases intracellular Ca2+ levels, which in turn can influence the activity or function of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norspermidine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromopropane with ammonia to form 1,3-diaminopropane. This intermediate is then reacted with acrylonitrile to produce 3-aminopropylamine, which is subsequently hydrogenated to yield norspermidine.

Reaction Conditions:

    Step 1: 1,3-dibromopropane + ammonia → 1,3-diaminopropane

    Step 2: 1,3-diaminopropane + acrylonitrile → 3-aminopropylamine

    Step 3: 3-aminopropylamine + hydrogen → norspermidine

Industrial Production Methods

Industrial production of norspermidine typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Norspermidine undergoes various chemical reactions, including:

    Oxidation: Norspermidine can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert norspermidine to simpler amines.

    Substitution: Norspermidine can participate in nucleophilic substitution reactions, where its amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces simpler amines.

    Substitution: Produces substituted amines with various functional groups.

Scientific Research Applications

Norspermidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Norspermidine is similar to other polyamines such as spermidine, spermine, and putrescine. it has unique properties that make it distinct:

    Spermidine: Similar structure but differs in the number of carbon atoms and biological roles.

    Spermine: Contains more amino groups and has different physiological functions.

    Putrescine: A simpler polyamine with fewer amino groups.

Norspermidine’s unique structure allows it to interact differently with biological molecules, making it a valuable compound for specific research applications.

Biological Activity

Calcium ionophore V, a member of the ionophore family, plays a significant role in biological systems by facilitating the transport of calcium ions across cellular membranes. This compound has garnered attention in various fields, including reproductive biology, cardiology, and cell signaling. This article explores the biological activities of this compound, supported by case studies and research findings.

Calcium ionophores, including this compound, operate by increasing intracellular calcium concentrations. They form stable complexes with calcium ions and facilitate their passage through the lipid bilayer of cell membranes. This process can lead to various downstream effects, including changes in cell signaling pathways, activation of cellular processes, and modulation of cellular responses to external stimuli.

Biological Applications

1. Assisted Reproductive Technology (ART)

This compound is extensively used in ART, particularly in assisted oocyte activation (AOA) during intracytoplasmic sperm injection (ICSI). Studies have demonstrated that treatment with this compound can significantly enhance fertilization rates and improve embryo quality.

  • Case Study: Efficacy in AOA
    A meta-analysis encompassing 22 studies revealed that AOA using this compound increased clinical pregnancy rates (odds ratio [OR] = 2.14; 95% confidence interval [CI]: 1.38–3.31) and live birth rates (OR = 2.65; 95% CI: 1.53–4.60) compared to control groups . The study indicated that this compound effectively rescues unfertilized oocytes by promoting normal embryonic development.
StudySample SizeClinical Pregnancy RateLive Birth Rate
Aydinuraz et al. (2016)21 couplesIncreasedIncreased
Ebner et al. (2015)101 cyclesIncreasedIncreased
Kang et al. (2015)29 cyclesIncreasedIncreased

2. Cardioprotection

This compound has also been investigated for its cardioprotective effects, particularly in models of ischemia/reperfusion injury. Research indicates that exposure to this compound can induce the release of extracellular vesicles (EVs) that confer cytoprotection to cardiomyocytes.

  • Case Study: EVs and Cardioprotection
    A study demonstrated that EVs released from HEK293 cells treated with this compound could activate protective signaling pathways in cardiomyocyte-derived cell lines (H9c2 and AC16). The EVs mediated protection against simulated ischemia/reperfusion injury by inducing heme oxygenase-1 (HO-1) expression independently of Toll-like receptor signaling .
Cell LineTreatmentOutcome
H9c2EVs from Calcium ionophore-treated cellsReduced necrosis
AC16EVs from Calcium ionophore-treated cellsReduced necrosis

Research Findings

3. Cellular Signaling

This compound influences various signaling pathways by altering intracellular calcium levels, which can affect processes such as cytokine release and exocytosis.

  • Study Insights
    Research has shown that this compound can enhance the secretion of cytokines from immune cells by promoting calcium-dependent exocytosis mechanisms . For instance, it has been observed that stimulation with this compound leads to rapid translocation of SCAMP5, a protein involved in exocytosis, to the plasma membrane in response to increased intracellular calcium levels.

Properties

IUPAC Name

N-octadecyl-2-[2-[19-[2-[2-(octadecylamino)-2-oxoethoxy]acetyl]-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicos-10-yl]-2-oxoethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H112N4O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-59-55(63)51-72-53-57(65)61-37-41-67-45-46-68-42-38-62(40-44-70-48-50-71-49-47-69-43-39-61)58(66)54-73-52-56(64)60-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3,(H,59,63)(H,60,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKJODPUVIMZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)COCC(=O)N1CCOCCOCCN(CCOCCOCCOCC1)C(=O)COCC(=O)NCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H112N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404908
Record name Calcium ionophore V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1041.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160563-01-9
Record name Calcium ionophore V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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